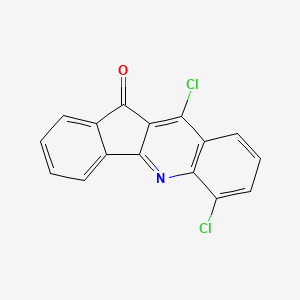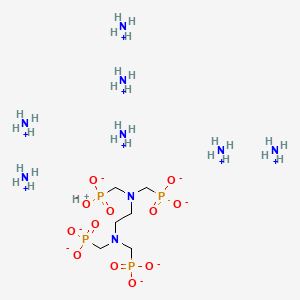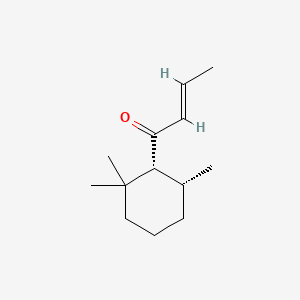
2-Buten-1-one, 1-(2,2,6-trimethylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrodamascone is a compound belonging to the family of apocarotenoids, which are derived from the oxidative degradation of carotenoids. It is known for its significant role in the flavor and fragrance industry due to its pleasant odor profile. Dihydrodamascone is a cyclohexene derivative with a fruity and floral scent, making it a valuable component in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrodamascone can be synthesized through various methods. One common approach involves the use of citral as a starting material, which undergoes a one-step reaction to produce α-pseudodamascone. This method omits the use of oxidants such as sodium, making it a more environmentally friendly process .
Industrial Production Methods: In industrial settings, the synthesis of dihydrodamascone often involves biotransformation processes using fungal species. These biotransformation reactions can produce oxidized products such as hydroxy, keto, or epoxy derivatives. The choice of fungal species and the starting substrate can significantly influence the final product .
Chemical Reactions Analysis
Types of Reactions: Dihydrodamascone undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation reactions typically yield hydroxy, keto, or epoxy derivatives, while reduction reactions may target the keto groups or double bonds .
Common Reagents and Conditions: Common reagents used in the reactions involving dihydrodamascone include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of dihydrodamascone include hydroxy-dihydrodamascone, keto-dihydrodamascone, and epoxy-dihydrodamascone. These products are valuable in the flavor and fragrance industry due to their unique scent profiles .
Scientific Research Applications
Dihydrodamascone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the biotransformation of apocarotenoids. In biology, it is investigated for its potential role in plant signaling pathways. In medicine, dihydrodamascone is explored for its antioxidant properties and potential therapeutic applications. In the industry, it is a key ingredient in the formulation of perfumes and flavorings .
Mechanism of Action
The mechanism of action of dihydrodamascone involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity and floral scent. Additionally, dihydrodamascone may interact with other molecular targets, such as enzymes involved in oxidative stress responses, contributing to its antioxidant properties .
Comparison with Similar Compounds
Dihydrodamascone is similar to other apocarotenoids such as ionone and theaspirane. it is unique due to its specific odor profile and the presence of a stereogenic center in its structure. This structural feature allows for the existence of different isomers, each with distinct scent characteristics .
List of Similar Compounds:- Ionone (α-, β-, and γ-isomers)
- Theaspirane
- Damascone (α- and β-isomers)
These compounds share similar chemical structures and are also used in the flavor and fragrance industry .
Properties
CAS No. |
39900-18-0 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(E)-1-[(1R,6R)-2,2,6-trimethylcyclohexyl]but-2-en-1-one |
InChI |
InChI=1S/C13H22O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7,10,12H,6,8-9H2,1-4H3/b7-5+/t10-,12+/m1/s1 |
InChI Key |
DDDIVAXBYDCLRR-FLPUTOKSSA-N |
Isomeric SMILES |
C/C=C/C(=O)[C@@H]1[C@@H](CCCC1(C)C)C |
Canonical SMILES |
CC=CC(=O)C1C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


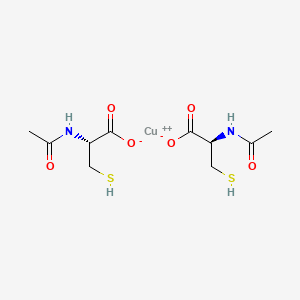

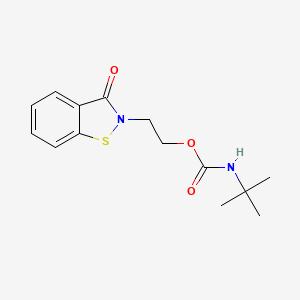



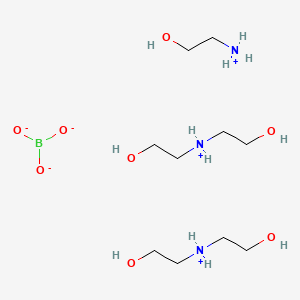


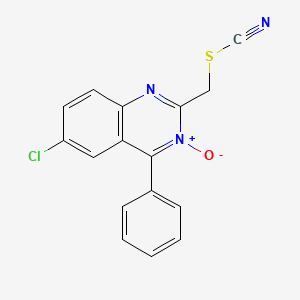
![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)
